molecular formula C9H8S B106505 3-Methylbenzo[b]thiophene CAS No. 1455-18-1

3-Methylbenzo[b]thiophene

Cat. No. B106505
CAS RN: 1455-18-1
M. Wt: 148.23 g/mol
InChI Key: SEBRPHZZSLCDRQ-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse applications, particularly in medicinal chemistry where they are used as selective estrogen receptor modulators and in the development of antitubulin agents .

Synthesis Analysis

The synthesis of this compound and its derivatives has been approached through various methods. One method involves intramolecular cyclization to synthesize 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions, using aromatic nucleophilic substitution reactions and Heck-type coupling, achieving an overall yield of about 35% in 5 steps . Another approach utilizes palladium-catalyzed carbon-sulfur bond formation, with Na2S2O3 as the sulfur source, to directly synthesize diverse 2-aminobenzo[b]thiophenes . Additionally, a library of 3-(α-styryl)benzo[b]thiophenes has been synthesized via bromocyclization of alkynes and palladium-catalyzed cross-couplings with N-tosylhydrazones, demonstrating the versatility of these methods in introducing various substituents .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized and characterized by FT-IR, Raman, multinuclear NMR, mass spectrometry, and elemental analyses. X-ray single crystal diffraction was used to determine the structural and conformational properties of these compounds .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions. For example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene resulted in benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene as by-products . Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the introduction of methyl sulfone groups into the benzo[b]thiophene core was achieved through iodocyclization and palladium-catalyzed coupling, which allowed for the generation of a diverse library of drug-like molecules . The synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives demonstrated the potential of these compounds as building blocks for various organic assemblies .

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Methylbenzo[b]thiophene has been utilized in the synthesis of various derivatives through chemical reactions. For example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene produced benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene as a by-product (Campaigne & Neiss, 1965). Additionally, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into various derivatives including bromo- and cyano-compounds (Chapman, Clarke, Gore, & Sharma, 1971).

Photochemical Properties

  • The photochemical properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, containing 2-methylbenzo[b]thiophen-3-yl units, have been explored. These derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties, undergoing reversible photocyclization to produce colored closed-ring forms (Uchida, Nakayama, & Irie, 1990).

Chemical Reactivity and Modification

  • Studies have shown various chemical reactions involving this compound, such as bromination, nitration, and acetylation, leading to the formation of a range of substituted compounds. These reactions demonstrate the versatile reactivity of this compound in synthetic chemistry (Chapman, Clarke, & Manolis, 1972).

Structural Analysis

  • The structural properties of this compound have been analyzed through methods like X-ray crystallography. Such studies provide insights into the molecular structure and intermolecular arrangements, which are essential for understanding the behavior of these compounds in various chemical reactions (Faghi et al., 1988).

Electrophilic Substitution Reactions

  • Research on electrophilic substitution reactions of this compound derivatives, such as bromination, nitration, and Claisen rearrangement, has been conducted. These studies highlight the compound's reactivity in different chemical environments and its potential use in synthesizing various organic compounds (Clarke, Scrowston, & Sutton, 1973).

Pyrolysis Mechanism

  • The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a related compound, was investigated using density function theory. Understanding the pyrolysis mechanisms of such compounds is crucial for applications in thermal processing and material science (Li et al., 2021).

Safety and Hazards

3-Methylbenzo[b]thiophene causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-1-benzothiophene
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InChI

InChI=1S/C9H8S/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3
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InChI Key

SEBRPHZZSLCDRQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CSC2=CC=CC=C12
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Molecular Formula

C9H8S
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DSSTOX Substance ID

DTXSID8074526
Record name 3-Methylbenzo[b]thiophene
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Molecular Weight

148.23 g/mol
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Physical Description

Colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name 3-Methylbenzo(b)thiophene
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CAS RN

1455-18-1
Record name 3-Methylbenzothiophene
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Synthesis routes and methods

Procedure details

from benzo[b]thiophene either by chloromethylation (R. Neidlen and E.P. Mrugowski: Arch. Pharm. [Weinheim, Ger.,] 308(7), 513-9, 1975): ##STR8## or by methylation and final bromination (D.A. Shirley and M.D. Cameron: JACS, 74, 664, 1952; U.S. Pat. No. 4,282,227): ##STR9## b) from 2- chloro-3-methylbenzo[b]thiophene by bromination (European Pat. No. 54,233): ##STR10## and 2- chloro-3-methylbenzo[b]thiophene is in turn obtained by chlorination of 3- methylbenzo[b]thiophene (V.I. Dronov et al, CA, 79, 115388f): ##STR11## c) from the corresponding thiophenol by total synthesis, for example, 2- chloro-2-propenyl-phenylthioether is formed by treating 2,3- dichloropropene, transposition in N,N-diethylaniline and cyclization with concentrated hydrochloric acid (W.K. Anderson and E.J. LaVoie, J. Chem. Soc., Chem. Commun., (5), 174, 1974; W.K. Anderson et al, J. Chem. Soc., Perkin Trans. 1, (1), 1-4, 1975): ##STR12## or by an alternative process also from the corresponding thiophenol by total synthesis, for example by forming respective 2- phenylthiopropionaldehyde acetal by treatment with 2-bromopropionaldehyde in sodium ethoxide and cyclization with an admixture of polyphosphoric acid and phosphorous pentoxide (Yasuo Matsuki and Fusaji Shoji, Nippon Kagaku Zasshi, 86,(10), 1067-72. 1965): ##STR13## d) in a similar manner the 3-position compounds are also obtained from the corresponding thiophenol by total synthesis and forming respective phenylthioacetone by treatment with chloroacetone and cyclization with polyphosphoric acid (N.B. Chapman, et al, J. Chem. Soc. C., (5), pp. 512-22, 1968; N.B. Chapman, et al, ibid, (5), 2747-51, 1968): ##STR14##
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-methylbenzo[b]thiophene?

A: this compound has the molecular formula C9H8S and a molecular weight of 148.2 g/mol. Its structure comprises a benzene ring fused to a thiophene ring with a methyl substituent at the 3-position of the thiophene ring. Spectroscopic data, including ¹H NMR and X-ray crystallography, have been utilized to elucidate the structure of this compound and its derivatives. [, ] ([7] https://www.semanticscholar.org/paper/aedea72481981386f57b804df28c19c95677bec1, [] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)

Q2: How does the structure of this compound derivatives impact their activity as serotonin receptor antagonists?

A: Research on a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives, which incorporate the this compound moiety, revealed the importance of substituents on both the benzo[b]thiophene and the piperazine rings for their dual action at 5-HT1A serotonin receptors and the serotonin transporter. For example, compound II.2.a, featuring a 3,5-dimethylbenzo[b]thiophene and a 2-methoxyphenylpiperazine, exhibited promising affinity for both targets. [] ([3] https://www.semanticscholar.org/paper/2af7f2b7a847a7a73efe3b016927ca43a46e147c)

Q3: Can you provide an example of how this compound is used in the development of enzyme inhibitors?

A: Researchers have explored the use of this compound as a scaffold for developing inhibitors of Mycobacterium tuberculosis InhA, an enzyme essential for mycolic acid biosynthesis. The crystal structure of InhA in complex with NAD+ and a this compound-based sulfonamide derivative (N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide) provided valuable insights into the binding interactions. [] ([14] https://www.semanticscholar.org/paper/e3acc77b7df6e1508a3cc27b604dcc77b60126f9)

Q4: Are there any studies on the catalytic properties of this compound derivatives?

A: While not directly focusing on this compound itself, studies on related benzo[b]thiophene derivatives as ligands in rhenium complexes provide insights into potential catalytic applications. These complexes demonstrate reactivity towards H/D exchange, a crucial step in hydrodesulfurization processes, highlighting the potential of such compounds in catalysis. [] ([6] https://www.semanticscholar.org/paper/7dd93b9a5ece9e02b89c999f64d01dc9d9e4e132)

Q5: What are some synthetic routes to obtain this compound and its derivatives?

A: Several synthetic strategies have been employed to access this compound and its derivatives. One approach involves the use of readily available starting materials like this compound for the synthesis of thia-analogues of the natural product Calothrixin B. These syntheses often leverage transition metal-catalyzed reactions or electrophilic aromatic substitution reactions to introduce desired functional groups. [, ] ([8] https://www.semanticscholar.org/paper/bafcd46653650360215425972cf5fd477dcf7836, [] https://www.semanticscholar.org/paper/41f02b63c3a038196752cc3c06af79a7c5381f60)

Q6: Have any abnormal reactions or rearrangements been observed with this compound derivatives?

A: Interestingly, researchers have reported an unexpected allylic displacement reaction when 2-halo-3-methylbenzo[b]thiophene 1,1-dioxides reacted with piperidine, showcasing the potential for unconventional reactivity in this class of compounds. [] ([13] https://www.semanticscholar.org/paper/a565b1b334a64d1895419d7f57d462b098fcab7d)

Q7: How do halogens affect the properties of this compound?

A: The introduction of halogens into the this compound scaffold has been investigated, with studies demonstrating the use of 1H NMR spectroscopy and nuclear Overhauser effect (NOE) experiments to determine the position of the halogen substituent. This halogenation allows for further derivatization and can significantly influence the reactivity and biological activity of the resulting compounds. [] ([12] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)

Q8: Has this compound been utilized in the development of melatonin analogs?

A: Researchers have synthesized 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which incorporate the this compound core, as potential melatonin analogs. These compounds exhibited weak antiovulatory activity, highlighting the potential of this scaffold for developing therapeutics targeting melatonin receptors. [] ([7] https://www.semanticscholar.org/paper/a121fc28570712e54851e7f29f9efb9087fedb08)

Q9: Are there any notable applications of this compound derivatives in medicinal chemistry?

A: this compound derivatives have shown promise in medicinal chemistry, particularly in the development of selective thromboxane synthetase inhibitors. For instance, 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid demonstrated potent inhibitory activity against thromboxane A2 synthetase, both in vitro and in vivo, suggesting its potential as a therapeutic agent. [] ([2] https://www.semanticscholar.org/paper/029983e4b2a974f6fdd11cbd027f2056529f826a)

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